(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
Brand Name: Vulcanchem
CAS No.: 870812-31-0
VCID: VC2995005
InChI: InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3/t10-/m1/s1
SMILES: CN(C)C(=O)CC(CSC1=CC=CC=C1)N
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

CAS No.: 870812-31-0

Cat. No.: VC2995005

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide - 870812-31-0

Specification

CAS No. 870812-31-0
Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
IUPAC Name (3R)-3-amino-N,N-dimethyl-4-phenylsulfanylbutanamide
Standard InChI InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3/t10-/m1/s1
Standard InChI Key XOEPQSDKFOKENB-SNVBAGLBSA-N
Isomeric SMILES CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)N
SMILES CN(C)C(=O)CC(CSC1=CC=CC=C1)N
Canonical SMILES CN(C)C(=O)CC(CSC1=CC=CC=C1)N

Introduction

Chemical Identity and Structure

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral amino compound containing multiple functional groups. It possesses an asymmetric carbon at the 3-position with R configuration, a primary amine group, a dimethylamide moiety, and a phenylthio group. Understanding its structural characteristics is essential for appreciating its chemical behavior and applications.

Basic Identification Data

The compound is precisely characterized by several chemical identifiers that are critical for its unambiguous identification in scientific literature and chemical databases.

Table 1: Chemical Identification Parameters

ParameterValue
Chemical Name(R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide
CAS Number870812-31-0
Molecular FormulaC₁₂H₁₈N₂OS
Molecular Weight238.35 g/mol
SMILES NotationO=C(N(C)C)CC@@HCSC1=CC=CC=C1
MDL NumberMFCD16619351

The compound features a butanamide backbone with specific functional groups arranged in a stereodefined manner. The (R) designation indicates the absolute configuration at the chiral center, which is crucial for its biological activity and applications in asymmetric synthesis .

Structural Features

The molecular structure contains several key functional groups that contribute to its chemical reactivity and application potential:

  • A primary amine group at the 3-position with R-configuration

  • A dimethylamide functionality at one terminus of the molecule

  • A phenylthio (thioether) group connected to the butanamide chain

  • An asymmetric carbon center that confers chirality

These structural elements provide multiple sites for chemical modifications and interactions with biological targets, making this compound versatile in various applications .

Physical and Chemical Properties

The physical and chemical properties of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide determine its behavior in different environments, its stability, and its suitability for various applications. These properties are crucial for researchers working with this compound.

Physical Properties

The compound exhibits specific physical characteristics that influence its handling, storage, and application in research and development settings.

Table 2: Physical Properties

PropertyValueSource
Physical StateSolid at room temperatureBased on similar compounds
Boiling Point388.8±37.0 °C (Predicted)
Density1.13 g/cm³
SolubilitySoluble in organic solvents like dichloromethane
AppearanceNot specified in sources-

The high boiling point indicates significant intermolecular forces, likely due to hydrogen bonding capabilities of the amine group and the presence of a sulfur atom that can engage in dipole interactions .

Chemical Properties

The chemical behavior of this compound is dictated by its functional groups and stereochemistry, which influence its reactivity patterns and stability.

Table 3: Chemical Properties

PropertyValueSource
pKa7.06±0.10 (Predicted)
Storage Temperature2-8°C (Recommended)
Chemical StabilityStable under normal conditionsBased on similar compounds
Reactive GroupsPrimary amine, amide, thioether

Synthesis Methodologies

Several synthetic routes have been developed to prepare (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide with high enantiomeric purity. The synthesis strategies typically rely on chiral starting materials or asymmetric catalysis to establish the correct stereochemistry.

Synthesis from Protected Amino Acids

One well-documented approach utilizes D-aspartic acid as a chiral starting material, enabling a stereocontrolled synthesis pathway.

Scheme 1: Multi-step Synthesis from D-Aspartic Acid

The synthesis proceeds through the following key steps:

  • Protection of D-aspartic acid using benzyloxycarbonyl chloride (Cbz-Cl)

  • Conversion to a mono-ethyl ester

  • Reduction of the non-esterified carboxyl group

  • Conversion to the dimethylamide

  • Introduction of the phenylthio group

  • Deprotection to reveal the primary amine

Deprotection Route

A simpler approach involves the deprotection of a protected precursor, as described in one of the sources:

A suspension of the protected precursor in 30% HBr/acetic acid is stirred at room temperature overnight. The resulting homogeneous reaction mixture is concentrated, diluted with water and 5% HCl, and washed with diethyl ether. The aqueous phase is adjusted to pH ~8-9 with solid Na₂CO₃ and extracted with dichloromethane. The combined organic phases are dried over MgSO₄, filtered, and concentrated to give the desired product in 96% yield .

Modern Synthetic Approaches

Contemporary synthetic methods often employ microwave-assisted techniques to improve reaction efficiency and reduce reaction times. According to the literature, some steps in the synthesis can be performed under microwave conditions:

  • The conversion to dimethylamide can be accomplished using N(CH₃)₂ in THF under microwave conditions at 100°C for 20 minutes

  • The introduction of the phenylthio group can be achieved using Ph₂S₂ and (Bu)₃P in toluene under microwave conditions at 105°C for 25 minutes

These approaches represent significant improvements in the synthetic efficiency compared to conventional thermal methods.

Applications in Research and Industry

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide serves as a valuable building block in various research and industrial applications due to its unique structural features and chirality.

Pharmaceutical Applications

The compound has significant applications in pharmaceutical research and development:

  • Building block for the synthesis of chiral drugs

  • Intermediate in the preparation of biologically active compounds

  • Component in the design of enzyme inhibitors

  • Precursor for the synthesis of quinoline derivatives with potential biological activity

The primary amine group at the chiral center provides a convenient handle for further functionalization, making this compound particularly useful in medicinal chemistry for creating libraries of compounds with potential pharmacological activity.

Synthetic Applications

In organic synthesis, this compound serves several important functions:

  • Chiral auxiliary in asymmetric synthesis

  • Substrate for coupling reactions to build more complex molecules

  • Starting material for the preparation of specialized functional materials

  • Component in the development of catalysts for stereoselective transformations

The versatility of this compound in synthesis stems from its multiple functional groups that can be selectively modified or engaged in different reaction types.

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